Gamma-undecalactone

Catalog No.
S590758
CAS No.
104-67-6
M.F
C11H20O2
M. Wt
184.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gamma-undecalactone

CAS Number

104-67-6

Product Name

Gamma-undecalactone

IUPAC Name

5-heptyloxolan-2-one

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-10-8-9-11(12)13-10/h10H,2-9H2,1H3

InChI Key

PHXATPHONSXBIL-UHFFFAOYSA-N

SMILES

CCCCCCCC1CCC(=O)O1

Solubility

soluble in alcohol, most fixed oils and propylene glycol; insoluble in glycerol and in water
1 ml in 5 ml 60% alcohol (in ethanol)

Canonical SMILES

CCCCCCCC1CCC(=O)O1

Synthesis and Chemical Properties:

Gamma-undecalactone is a lactone, a specific type of organic compound with a ring structure. Researchers have explored various methods for synthesizing gamma-undecalactone, which can be helpful for understanding its chemical properties and potential applications. For example, a study published in the Journal of the Brazilian Chemical Society describes a method for synthesizing gamma-undecalactone using readily available starting materials. This research contributes to the broader scientific understanding of lactone synthesis and can inform the development of new methods for producing similar compounds.

[^1] Synthesis of gamma-undecalactone and its derivatives, Journal of the Brazilian Chemical Society,

Gamma-undecalactone is a cyclic ester belonging to the class of lactones, specifically a gamma-lactone. Its chemical formula is C₁₁H₂₀O₂, and it has a molecular weight of approximately 184.28 g/mol. This compound is characterized by a pleasant, fruity aroma reminiscent of peaches or coconuts, making it a popular ingredient in the fragrance and flavor industries. Gamma-undecalactone exists in two stereoisomeric forms due to the presence of one stereocenter, although the specific stereochemistry is often not emphasized in practical applications .

Typical of lactones:

  • Hydrolysis: In the presence of water and acid or base, gamma-undecalactone can hydrolyze to form undecanoic acid and alcohol.
  • Reduction: It can be reduced to form undecanol using reducing agents such as lithium aluminum hydride.
  • Transesterification: Gamma-undecalactone can react with alcohols to form esters, which may be useful in synthesizing new fragrances or flavors .

Research indicates that gamma-undecalactone exhibits several biological activities:

  • Antioxidant Properties: It has been shown to possess antioxidant capabilities, which may contribute to its stability and effectiveness in various formulations.
  • Sensory Effects: The compound is noted for its sensory properties, influencing taste and smell, which are critical in food and cosmetic applications .
  • Toxicological Profile: Safety assessments indicate that gamma-undecalactone causes skin and eye irritation but is not expected to be genotoxic. The compound's systemic exposure levels are below established thresholds for developmental toxicity .

Several methods exist for synthesizing gamma-undecalactone:

  • Traditional Synthesis: A common method involves the reaction of n-octanol with acrylic acid under high pressure without a catalyst. This process typically yields around 80% gamma-undecalactone .
    text
    n-Octanol + Acrylic Acid → Gamma-Undecalactone
  • Organophotocatalysis: A more recent method employs organophotocatalyzed reactions using continuous-flow photoreactors, converting 1-octanol and methyl acrylate into gamma-undecalactone efficiently .
  • Boric Acid Catalysis: Another method involves using boric acid as a catalyst in the reaction between n-octanol and acrylic acid at elevated temperatures .

Gamma-undecalactone finds diverse applications across several industries:

  • Fragrance Industry: It is widely used in perfumes and scented products due to its appealing aroma.
  • Food Industry: Employed as a flavoring agent, particularly in fruit-flavored products.
  • Cosmetics: Incorporated into lotions and creams for its fragrance and potential skin benefits .

Several compounds share structural similarities with gamma-undecalactone. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Characteristics
Gamma-nonalactoneC₉H₁₈O₂Shorter carbon chain; less fruity aroma.
Gamma-decalactoneC₁₀H₁₈O₂Similar structure; slightly different sensory profile.
Gamma-dodecalactoneC₁₂H₂₂O₂Longer carbon chain; richer scent profile.
Gamma-hexalactoneC₆H₁₂O₂Shortest chain; more floral notes.

Gamma-undecalactone stands out due to its unique balance of fruity aroma and stability, making it particularly valuable in flavor and fragrance formulations compared to its shorter or longer-chain analogs .

Physical Description

Liquid
colourless to slightly yellow liquid with a fruity, peach-like odou

XLogP3

3.3

Boiling Point

286.0 °C

Density

0.942-0.945

GHS Hazard Statements

Aggregated GHS information provided by 2207 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1536 of 2207 companies. For more detailed information, please visit ECHA C&L website;
Of the 15 notification(s) provided by 671 of 2207 companies with hazard statement code(s):;
H315 (10.28%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (10.28%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (34.13%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (63.34%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

104-67-6

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Fatty Acyls [FA] -> Fatty esters [FA07] -> Lactones [FA0704]
Cosmetics -> Masking; Solvent

General Manufacturing Information

All other chemical product and preparation manufacturing
Fragrances
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
2(3H)-Furanone, 5-heptyldihydro-: ACTIVE

Dates

Modify: 2023-08-15
Yoshikawa et al. Unsaturated aliphatic alcohol as a natural ligand for mouse odorant receptor. Nature Chemical Biology, doi: 10.1038/nchembio.1164, published online 13 January 2013 http://www.nature.com/naturechemicalbiology

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